Cas no 578715-79-4 (cis-1-oxaspiro[2.3]hexane-5-carbonitrile)
cis-1-oxaspiro[2.3]hexane-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- (3s,5s)-1-oxaspiro[2.3]hexane-5-carbonitrile
- cis-1-oxaspiro[2.3]hexane-5-carbonitrile
- EN300-1267218
- 1-oxaspiro[2.3]hexane-5-carbonitrile
- AKOS015969132
- 175881-33-1
- AKOS015969131
- trans-1-Oxaspiro[2.3]hexane-5-carbonitrile
- SCHEMBL20511487
- 578715-79-4
- (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile
- 578715-78-3
- Z1509060524
-
- Inchi: 1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2
- InChI Key: RJMBUEBVWQOCAV-UHFFFAOYSA-N
- SMILES: O1CC21CC(C#N)C2
Computed Properties
- Exact Mass: 109.052763847g/mol
- Monoisotopic Mass: 109.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 36.3Ų
cis-1-oxaspiro[2.3]hexane-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-100MG |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 100MG |
¥ 2,963.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-250MG |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 250MG |
¥ 4,738.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-500MG |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 500MG |
¥ 7,893.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-1G |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 1g |
¥ 11,840.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-5G |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 5g |
¥ 35,521.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-100mg |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 100mg |
¥2963.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-250mg |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 250mg |
¥4739.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-500mg |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 500mg |
¥7893.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-1g |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 1g |
¥11840.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95162-100.0mg |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile |
578715-79-4 | 95% | 100.0mg |
¥2963.0000 | 2025-04-11 |
cis-1-oxaspiro[2.3]hexane-5-carbonitrile Suppliers
cis-1-oxaspiro[2.3]hexane-5-carbonitrile Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on cis-1-oxaspiro[2.3]hexane-5-carbonitrile
Cis-1-Oxaspiro[2.3]hexane-5-carbonitrile (CAS No. 578715-79-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Cis-1-Oxaspiro[2.3]hexane-5-carbonitrile, identified by its unique Chemical Abstracts Service number CAS No. 578715-79-4, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the spirocyclic class of molecules, characterized by a central carbon atom shared by two adjacent rings. The presence of an oxo group and a nitrile functional group on the spirocyclic framework imparts distinct reactivity and makes it a valuable intermediate in the synthesis of biologically active molecules.
The structure of cis-1-Oxaspiro[2.3]hexane-5-carbonitrile consists of a six-membered oxygen-containing ring linked to a five-membered spirocyclic core. This unique arrangement introduces steric and electronic properties that are highly conducive to further functionalization, making it an attractive scaffold for drug discovery efforts. The nitrile group, in particular, serves as a versatile handle for subsequent chemical transformations, including hydrolysis to carboxylic acids or reduction to amides, which are common strategies in medicinal chemistry.
Recent advancements in synthetic methodologies have highlighted the utility of cis-1-Oxaspiro[2.3]hexane-5-carbonitrile in the development of novel therapeutic agents. For instance, researchers have leveraged its spirocyclic core to design molecules with enhanced binding affinity and selectivity for target enzymes and receptors. The oxo group adjacent to the spirocenter provides a site for further derivatization, allowing for the introduction of additional functional moieties that can modulate pharmacokinetic properties.
In the realm of drug discovery, the scaffold flexibility offered by spirocyclic compounds like cis-1-Oxaspiro[2.3]hexane-5-carbonitrile has been exploited to create molecules with improved pharmacological profiles. Spirocycles are known to exhibit conformational rigidity, which can enhance binding stability and reduce metabolic liability. This characteristic has made them particularly appealing for the design of small-molecule inhibitors targeting protein-protein interactions and other complex biological processes.
The nitrile functionality in cis-1-Oxaspiro[2.3]hexane-5-carbonitrile also plays a crucial role in its applications as a pharmaceutical intermediate. Nitriles are well-documented participants in transition-metal-catalyzed reactions, enabling diverse transformations such as cross-coupling reactions, hydrogenation, and cyanation processes. These reactions are pivotal in constructing complex molecular architectures and have been instrumental in the synthesis of structurally diverse drug candidates.
One notable application of cis-1-Oxaspiro[2.3]hexane-5-carbonitrile is in the synthesis of kinase inhibitors, which are among the most extensively studied classes of drugs due to their therapeutic relevance in oncology and inflammatory diseases. The spirocyclic core provides a rigid scaffold that can be optimized to fit into the active sites of kinases with high precision. Meanwhile, the nitrile group serves as a point of modification to introduce pharmacophores that enhance binding interactions and improve drug-like properties.
Recent studies have also explored the use of cis-1-Oxaspiro[2.3]hexane-5-carbonitrile as a precursor in the development of protease inhibitors, which are critical for treating viral infections and metabolic disorders. The ability to functionalize both the oxo group and the nitrile moiety allows for fine-tuning of molecular properties such as solubility, bioavailability, and metabolic stability. These attributes are essential for translating promising candidates into viable therapeutics.
The growing interest in heterocyclic compounds like cis-1-Oxaspiro[2.3]hexane-5-carbonitrile is further underscored by their prevalence in natural products and their potential as lead compounds for drug discovery programs. The unique structural features provided by spirocycles make them an attractive platform for medicinal chemists seeking to develop innovative therapeutic agents with improved efficacy and reduced side effects.
In conclusion, Cis-1-Oxaspiro[2.3]hexane-5-carbonitrile (CAS No. 578715-79-4) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and reactivity profile. Its utility as an intermediate in synthetic chemistry has enabled the development of novel drug candidates with enhanced pharmacological properties. As research continues to uncover new applications for this compound, its importance in modern drug discovery is likely to grow even further.
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